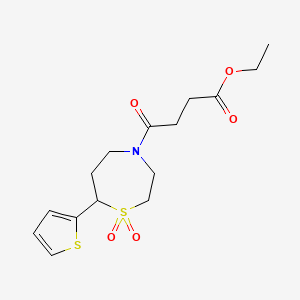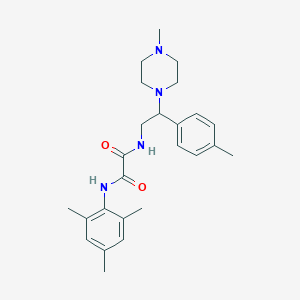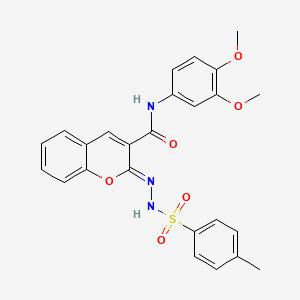
Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate is a complex organic compound that features a thiazepane ring with a thiophene substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common route includes the formation of the thiazepane ring followed by the introduction of the thiophene group and the ester functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
科学的研究の応用
Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
作用機序
The mechanism of action of Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction or interference with metabolic processes.
類似化合物との比較
Similar Compounds
- Methyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate
- 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one
Uniqueness
Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate is unique due to its specific structural features, such as the combination of a thiazepane ring and a thiophene substituent. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
特性
IUPAC Name |
ethyl 4-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S2/c1-2-21-15(18)6-5-14(17)16-8-7-13(12-4-3-10-22-12)23(19,20)11-9-16/h3-4,10,13H,2,5-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDULTQBJBBBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2556605.png)

![4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2556608.png)





![N-(4-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2556615.png)
![1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one](/img/structure/B2556617.png)
